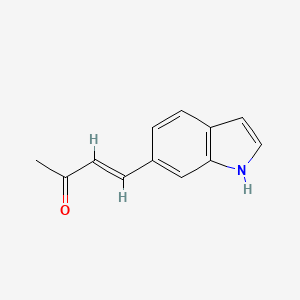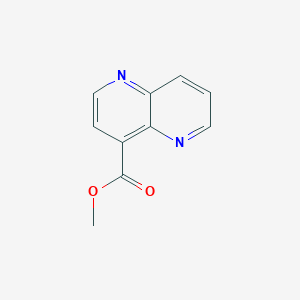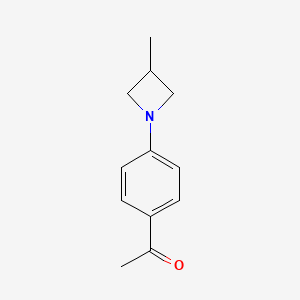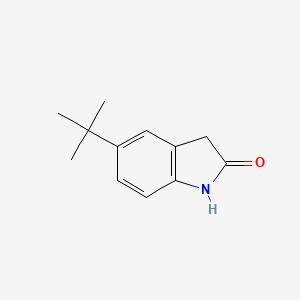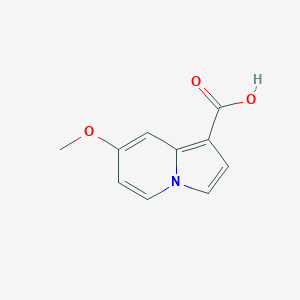
7-Methoxyindolizine-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methoxyindolizine-1-carboxylic acid is a nitrogen-containing heterocyclic compound.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxyindolizine-1-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the iodine-catalyzed Ortoleva–King reaction of 2-pyridylacetate with various benzophenones, followed by aldol condensation of the pyridinium intermediate . Another approach involves the reaction of substituted 2-chloropyridinium bromides with 2-amino-1,1,3-tricyanopropene in the presence of triethylamine (Et3N), leading to the formation of indolizines .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This includes the use of efficient catalysts, scalable reaction setups, and purification techniques like crystallization or chromatography.
化学反応の分析
Types of Reactions: 7-Methoxyindolizine-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrogenated indolizine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indolizine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-indolizines, while substitution reactions can produce a variety of functionalized indolizine derivatives .
科学的研究の応用
7-Methoxyindolizine-1-carboxylic acid has several scientific research applications:
作用機序
The mechanism of action of 7-Methoxyindolizine-1-carboxylic acid involves its interaction with specific molecular targets. For instance, some indolizine derivatives inhibit enzymes like DNA topoisomerase, which is crucial for DNA replication and cell division . The compound’s effects are mediated through binding to these targets, disrupting their normal function and leading to therapeutic outcomes .
類似化合物との比較
Indole: Another nitrogen-containing heterocycle with significant biological activity.
Pyridine: A simpler nitrogen heterocycle used in various chemical applications.
Quinoline: Known for its antimalarial properties and other medicinal uses.
Uniqueness: 7-Methoxyindolizine-1-carboxylic acid stands out due to its unique structure, which combines the indolizine core with a methoxy group and a carboxylic acid functional group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development .
特性
分子式 |
C10H9NO3 |
|---|---|
分子量 |
191.18 g/mol |
IUPAC名 |
7-methoxyindolizine-1-carboxylic acid |
InChI |
InChI=1S/C10H9NO3/c1-14-7-2-4-11-5-3-8(10(12)13)9(11)6-7/h2-6H,1H3,(H,12,13) |
InChIキー |
UVETZEAWTAQZOO-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=CN2C=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



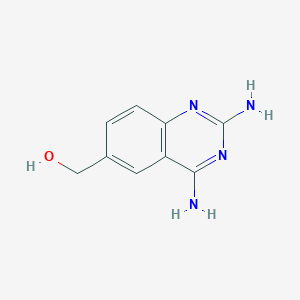


![2H-Spiro[benzofuran-3,3'-pyrrolidin]-6-ol](/img/structure/B11906047.png)



